molecular formula C15H21N3OS B298279 N'-(1-methyl-4-piperidinylidene)-3-(phenylsulfanyl)propanohydrazide

N'-(1-methyl-4-piperidinylidene)-3-(phenylsulfanyl)propanohydrazide

Cat. No. B298279
M. Wt: 291.4 g/mol
InChI Key: LTKNKXFDISRKEQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1-methyl-4-piperidinylidene)-3-(phenylsulfanyl)propanohydrazide, also known as MPPH, is a chemical compound that has gained attention in the scientific community for its potential use in various applications. MPPH is a hydrazide derivative that has been synthesized through a multi-step process.

Mechanism of Action

The mechanism of action of N'-(1-methyl-4-piperidinylidene)-3-(phenylsulfanyl)propanohydrazide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. N'-(1-methyl-4-piperidinylidene)-3-(phenylsulfanyl)propanohydrazide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a role in inflammation and cancer. N'-(1-methyl-4-piperidinylidene)-3-(phenylsulfanyl)propanohydrazide has also been shown to inhibit the activity of protein kinase B (AKT), a signaling pathway that plays a role in cell survival and proliferation.
Biochemical and physiological effects:
N'-(1-methyl-4-piperidinylidene)-3-(phenylsulfanyl)propanohydrazide has been shown to have various biochemical and physiological effects, including reducing inflammation, inducing apoptosis, and protecting neurons from damage. N'-(1-methyl-4-piperidinylidene)-3-(phenylsulfanyl)propanohydrazide has also been shown to have antioxidant properties, which may contribute to its neuroprotective effects.

Advantages and Limitations for Lab Experiments

One advantage of using N'-(1-methyl-4-piperidinylidene)-3-(phenylsulfanyl)propanohydrazide in lab experiments is its potential as a multi-targeted agent, meaning it can target multiple pathways and enzymes involved in various diseases. However, one limitation of using N'-(1-methyl-4-piperidinylidene)-3-(phenylsulfanyl)propanohydrazide in lab experiments is its low solubility in water, which may affect its bioavailability and efficacy.

Future Directions

For N'-(1-methyl-4-piperidinylidene)-3-(phenylsulfanyl)propanohydrazide research include further investigation of its mechanism of action, optimization of its synthesis method, and exploration of its potential use in various applications, including as an anticancer agent, an anti-inflammatory agent, and a neuroprotective agent. Additionally, further studies are needed to determine the safety and toxicity of N'-(1-methyl-4-piperidinylidene)-3-(phenylsulfanyl)propanohydrazide in vivo.

Synthesis Methods

N'-(1-methyl-4-piperidinylidene)-3-(phenylsulfanyl)propanohydrazide is synthesized through a multi-step process that involves the reaction of 3-phenylsulfanylpropanoic acid with thionyl chloride to give 3-phenylsulfanylpropanoyl chloride. This intermediate is then reacted with hydrazine hydrate to give 3-(phenylsulfanyl)propanohydrazide. Finally, the reaction of 3-(phenylsulfanyl)propanohydrazide with 1-methyl-4-piperidinone yields N'-(1-methyl-4-piperidinylidene)-3-(phenylsulfanyl)propanohydrazide.

Scientific Research Applications

N'-(1-methyl-4-piperidinylidene)-3-(phenylsulfanyl)propanohydrazide has been studied for its potential use in various applications, including as an anticancer agent, an anti-inflammatory agent, and a neuroprotective agent. In anticancer research, N'-(1-methyl-4-piperidinylidene)-3-(phenylsulfanyl)propanohydrazide has been shown to inhibit the growth of cancer cells and induce apoptosis. In anti-inflammatory research, N'-(1-methyl-4-piperidinylidene)-3-(phenylsulfanyl)propanohydrazide has been shown to reduce inflammation and oxidative stress. In neuroprotective research, N'-(1-methyl-4-piperidinylidene)-3-(phenylsulfanyl)propanohydrazide has been shown to protect neurons from damage and improve cognitive function.

properties

Product Name

N'-(1-methyl-4-piperidinylidene)-3-(phenylsulfanyl)propanohydrazide

Molecular Formula

C15H21N3OS

Molecular Weight

291.4 g/mol

IUPAC Name

N-[(1-methylpiperidin-4-ylidene)amino]-3-phenylsulfanylpropanamide

InChI

InChI=1S/C15H21N3OS/c1-18-10-7-13(8-11-18)16-17-15(19)9-12-20-14-5-3-2-4-6-14/h2-6H,7-12H2,1H3,(H,17,19)

InChI Key

LTKNKXFDISRKEQ-UHFFFAOYSA-N

SMILES

CN1CCC(=NNC(=O)CCSC2=CC=CC=C2)CC1

Canonical SMILES

CN1CCC(=NNC(=O)CCSC2=CC=CC=C2)CC1

Origin of Product

United States

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